molecular formula C9H18ClNO3 B1149458 (S)-8-amino-7-oxononanoic acid hydrochloride CAS No. 177408-66-1

(S)-8-amino-7-oxononanoic acid hydrochloride

Cat. No.: B1149458
CAS No.: 177408-66-1
M. Wt: 223.70 g/mol
InChI Key: ZGPOLJARQCHVLY-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-8-amino-7-oxononanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is an amino acid derivative, characterized by the presence of an amino group, a keto group, and a nonanoic acid backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.

Properties

CAS No.

177408-66-1

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

(8R)-8-amino-7-oxononanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H/t7-;/m1./s1

InChI Key

ZGPOLJARQCHVLY-OGFXRTJISA-N

SMILES

CC(C(=O)CCCCCC(=O)O)N.Cl

Isomeric SMILES

C[C@H](C(=O)CCCCCC(=O)O)N.Cl

Canonical SMILES

CC(C(=O)CCCCCC(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-amino-7-oxononanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a keto acid.

    Amino Group Introduction: The amino group is introduced through reductive amination or other suitable methods.

    Keto Group Formation: The keto group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-8-amino-7-oxononanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl groups, resulting in amino alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Amino alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-8-amino-7-oxononanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-8-amino-7-oxononanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases.

    Pathways: Participates in the synthesis and degradation of amino acids, influencing metabolic processes and energy production.

Comparison with Similar Compounds

    ®-8-amino-7-oxononanoic acid hydrochloride: The enantiomer of (S)-8-amino-7-oxononanoic acid hydrochloride, with different stereochemistry.

    8-amino-7-oxooctanoic acid hydrochloride: A shorter-chain analog with similar functional groups.

    8-amino-7-oxodecanoic acid hydrochloride: A longer-chain analog with similar functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry and chain length, which influence its reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salts.

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